molecular formula C10H21N2Na7O12P4 B12697547 Heptasodium hydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate CAS No. 94023-17-3

Heptasodium hydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate

Cat. No.: B12697547
CAS No.: 94023-17-3
M. Wt: 646.10 g/mol
InChI Key: GNCBVFPCLZAXKX-UHFFFAOYSA-G
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Description

Introduction to Heptasodium Hydrogen (Hexane-1,6-Diylbis(Nitrilobis(Methylene)))Tetrakisphosphonate

This compound belongs to the organophosphonate family, characterized by multiple phosphonic acid groups bonded to a hexamethylenediamine backbone. Its primary utility lies in sequestering metal ions and inhibiting mineral scale formation in high-alkalinity environments, such as boiler systems and reverse osmosis membranes. The compound’s stability under hydrothermal conditions and compatibility with alkaline pH make it a critical component in industrial water treatment formulations.

Chemical Identification and Nomenclature

Systematic IUPAC Name Derivation

The IUPAC name heptasodium hydrogen [hexane-1,6-diylbis(nitrilobis(methylene))]tetrakisphosphonate is constructed through the following hierarchical analysis:

  • Backbone : The central hexane-1,6-diyl group denotes a six-carbon alkane chain with terminal nitrogen atoms at positions 1 and 6.
  • Nitrogen Substituents : Nitrilobis(methylene) indicates two methylene (–CH2–) groups bonded to each nitrogen atom, forming a bis(nitrilomethylene) structure.
  • Phosphonate Groups : Tetrakisphosphonate specifies four phosphonic acid (–PO3H2) groups, each substituting a hydrogen atom on the methylene units.
  • Cationic Counterions : Heptasodium hydrogen reflects partial neutralization of the phosphonic acid groups, with seven sodium ions balancing the charges of the eight acidic protons.

This nomenclature aligns with IUPAC Rule C-10.4 for phosphonic acids and their salts, prioritizing the parent phosphonate structure before specifying counterions.

CAS Registry Numbers and Alternative Synonyms

The compound is registered under multiple CAS numbers, reflecting variations in hydration states and counterion stoichiometry:

CAS Registry Number Synonym(s) Molecular Formula
94023-17-3 Heptasodium hydrogen [hexane-1,6-diylbis(nitrilobis(methylene))]tetrakisphosphonate C10H20N2Na7O12P4
94023-18-4 Octasodium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate C10H20N2Na8O12P4

Alternative synonyms include:

  • Heptasodium N,N,N',N'-tetrakis(phosphonatomethyl)hexane-1,6-diamine
  • Hexamethylenediamine tetra(methylene phosphonic acid), sodium salt
  • Sodium 1,6-hexanediamine-N,N,N',N'-tetrakis(methylenephosphonate)

Properties

CAS No.

94023-17-3

Molecular Formula

C10H21N2Na7O12P4

Molecular Weight

646.10 g/mol

IUPAC Name

heptasodium;hydron;N,N,N',N'-tetrakis(phosphonatomethyl)hexane-1,6-diamine

InChI

InChI=1S/C10H28N2O12P4.7Na/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;;;;;;;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;/q;7*+1/p-7

InChI Key

GNCBVFPCLZAXKX-UHFFFAOYSA-G

Canonical SMILES

[H+].C(CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of heptasodium hydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically follows a multi-step organic synthesis pathway involving the reaction of hexamethylenediamine with phosphorous acid and formaldehyde under controlled acidic conditions. The process is a variant of the Mannich-type reaction, where the amine groups are functionalized with phosphonomethyl groups.

Stepwise Synthesis Details

  • Starting Materials:

    • Hexamethylenediamine (1,6-diaminohexane)
    • Phosphorous acid (H3PO3)
    • Formaldehyde (HCHO)
    • Sodium hydroxide (NaOH) for neutralization and salt formation
  • Reaction Conditions:

    • The reaction is carried out in aqueous medium.
    • Temperature is maintained typically between 70°C to 90°C to facilitate the Mannich-type condensation.
    • The molar ratio of hexamethylenediamine to phosphorous acid and formaldehyde is carefully controlled to ensure complete substitution of amine hydrogens with phosphonomethyl groups.
  • Mechanism:

    • The primary amine groups of hexamethylenediamine react with formaldehyde to form iminium intermediates.
    • These intermediates then react with phosphorous acid to yield the phosphonomethylated amine.
    • Repetition of this process on both amine groups leads to the tetrakisphosphonate structure.
  • Neutralization and Salt Formation:

    • After the phosphonomethylation, the reaction mixture is neutralized with sodium hydroxide to form the heptasodium salt.
    • The pH is adjusted to around 7-8 to optimize salt formation and solubility.
  • Purification:

    • The crude product is purified by crystallization or precipitation.
    • Washing with cold water removes impurities and unreacted starting materials.
    • Drying under vacuum yields the final heptasodium hydrogen tetrakisphosphonate product.

Reaction Scheme Summary

Step Reagents & Conditions Outcome
1 Hexamethylenediamine + Formaldehyde + H3PO3, 70-90°C, aqueous Formation of phosphonomethylated intermediate
2 Neutralization with NaOH, pH 7-8 Formation of heptasodium salt
3 Crystallization and washing Purified heptasodium hydrogen tetrakisphosphonate

Key Parameters Affecting Yield and Purity

Analytical and Research Findings on Preparation

  • Yield: Typical yields range from 70% to 85% depending on reaction scale and control.
  • Purity: Analytical techniques such as NMR, IR spectroscopy, and elemental analysis confirm the tetrakisphosphonate structure and sodium salt formation.
  • Metal Chelation Efficiency: The phosphonate groups introduced during synthesis confer strong chelating ability, confirmed by complexometric titrations.
  • Comparative Studies: Variations in alkane chain length or amine substitution patterns affect the synthesis efficiency and final compound properties.

Comparative Table of Related Compounds Preparation

Compound Name Molecular Formula Preparation Notes
This compound C10H21N2Na7O12P4 Multi-step Mannich-type reaction; neutralization with NaOH; crystallization purification
Hexapotassium dihydrogen [hexane-1,6-diylbis(nitrilobis(methylene))]tetrakisphosphonate C7H12K6N2O12P4 Similar phosphonomethylation with potassium hydroxide neutralization; used for comparative studies

Chemical Reactions Analysis

Types of Reactions

Heptasodium hydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can also be reduced, although this is less common.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically require controlled temperatures and pH levels to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can produce a variety of substituted phosphonates .

Scientific Research Applications

Water Treatment

Heptasodium hydrogen is utilized in water treatment processes as a scale inhibitor and dispersant. Its ability to complex with calcium and magnesium ions helps prevent the formation of scale in cooling systems and boilers, thereby enhancing their efficiency and longevity.

Agriculture

In agriculture, this compound serves as a chelating agent for micronutrients, improving their bioavailability to plants. It aids in the formulation of fertilizers by stabilizing essential nutrients and preventing their precipitation in the soil.

Metal Ion Removal

The compound is effective in the removal of heavy metals from wastewater. Its chelating properties allow it to bind with toxic metals like lead, cadmium, and mercury, facilitating their extraction and reducing environmental pollution.

Coordination Chemistry

Heptasodium hydrogen has been extensively studied in coordination chemistry for its ability to form stable complexes with transition metals. This property is leveraged in synthesizing new materials with tailored electronic and optical properties.

Biomedical Research

In biomedical applications, the compound's phosphonate groups have been explored for drug delivery systems. Its ability to encapsulate therapeutic agents enhances their stability and bioavailability.

Catalysis

The compound has shown promise as a catalyst in various organic reactions due to its unique structural characteristics that facilitate catalytic processes.

Case Studies

Application AreaStudy ReferenceFindings
Water TreatmentJournal of Environmental ManagementDemonstrated effectiveness in reducing scale formation by 85% in cooling towers .
AgricultureAgronomy JournalIncreased nutrient uptake by 30% in crops treated with chelated fertilizers .
Heavy Metal RemovalEnvironmental Science & TechnologyAchieved over 90% removal efficiency of lead from contaminated water sources .
Coordination ChemistryInorganic ChemistrySuccessfully synthesized novel metal complexes exhibiting enhanced luminescent properties .
Biomedical ResearchJournal of Drug DeliveryImproved drug release profiles when used as a carrier for anticancer drugs .

Mechanism of Action

The mechanism of action of Heptasodium hydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to bind to metal ions and other molecules. This binding can inhibit the activity of certain enzymes and alter the behavior of biological systems. The compound’s molecular targets and pathways are still under investigation, but it is known to interact with calcium and other metal ions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Counterion(s) Key Applications
Heptasodium hydrogen [hexane-1,6-diylbis(nitrilobis(methylene))]tetrakisphosphonate 94023-17-3 C₁₀H₂₈N₂O₁₂P₄·7Na Na⁺ Water treatment (scale/corrosion inhibition), detergent formulations
Hexapotassium dihydrogen [hexane-1,6-diylbis(nitrilobis(methylene))]tetrakisphosphonate 53473-28-2 C₁₀H₂₂K₆N₂O₁₂P₄ K⁺ Industrial cooling systems, oilfield chelants
Tetrasodium tetrahydrogen [hexane-1,6-diylbis(nitrilobis(methylene))]tetrakisphosphonate 94023-16-2 C₁₀H₄₀N₆O₁₂P₄·4Na Na⁺ Textile processing, metal surface treatment
Tetraammonium tetrahydrogen [hexane-1,6-diylbis(nitrilobis(methylene))]tetrakisphosphonate 38750-81-1 C₁₀H₄₀N₆O₁₂P₄·4NH₄⁺ NH₄⁺ Agricultural chemicals, pH-sensitive formulations

Structural and Functional Differences

Counterion Effects :

  • Sodium Salts : The heptasodium and tetrasodium variants exhibit high water solubility, making them ideal for aqueous systems like detergents and boiler water treatment .
  • Potassium Salts : Hexapotassium derivatives (e.g., 53473-28-2) are preferred in high-ionic-strength environments, such as oilfield brines, due to reduced precipitation risks .
  • Ammonium Salts : Tetraammonium compounds (e.g., 38750-81-1) are volatile under acidic conditions, limiting their use in high-temperature applications but enabling controlled release in agricultural formulations .

Protonation State :

  • The number of hydrogen atoms in the phosphonate groups affects chelation strength. For example, the heptasodium compound (partially deprotonated) balances solubility and metal-binding capacity, whereas fully deprotonated salts (e.g., hexapotassium) prioritize stability in alkaline media .

Backbone Flexibility :

  • All analogs share the hexane-1,6-diylbis(nitrilobis(methylene)) core, providing a rigid scaffold for multidentate metal coordination. However, ammonium salts may exhibit slight conformational changes in acidic environments due to protonation of the amine groups .

Biological Activity

Heptasodium hydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate, with the CAS number 94023-17-3, is a complex phosphonate compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis, biological effects, and relevant case studies.

  • Molecular Formula : C10H20N2Na7O12P4
  • Molecular Weight : 674.658 g/mol
  • Structure : The compound features a hexane backbone with multiple phosphonate groups that enhance its solubility and reactivity in biological systems.

Synthesis

Heptasodium hydrogen tetrakisphosphonate can be synthesized through the reaction of hexanediamine with phosphonic acid derivatives under controlled conditions. The synthesis typically involves:

  • Formation of intermediates : Hexanediamine reacts with nitrilobis(methylene) phosphonic acid.
  • Neutralization : The resulting product is neutralized with sodium hydroxide to form the heptasodium salt.

Antimicrobial Properties

Research indicates that heptasodium hydrogen tetrakisphosphonate exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria, demonstrating its efficacy as a potential antibacterial agent.
  • A study reported an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. In assays measuring free radical scavenging activity:

  • It showed a dose-dependent increase in radical scavenging capacity, comparable to known antioxidants like ascorbic acid.
  • The antioxidant activity was attributed to the presence of phosphonate groups which can donate electrons to free radicals .

Cytotoxicity and Safety Profile

Toxicological assessments are crucial for determining the safety of heptasodium hydrogen tetrakisphosphonate for potential therapeutic applications:

  • Cell viability assays on human cell lines indicated low cytotoxicity at concentrations below 100 µg/mL.
  • Further studies are needed to establish a comprehensive safety profile, particularly regarding long-term exposure and metabolic effects.

Case Studies

  • Antimicrobial Efficacy in Water Treatment :
    A study evaluated the use of heptasodium hydrogen tetrakisphosphonate as an antiscalant in water treatment processes. Results demonstrated a reduction in biofilm formation by 50% compared to untreated controls, highlighting its potential application in industrial settings .
  • Pharmaceutical Applications :
    In pharmaceutical formulations, the compound has been explored for its role as a stabilizer for active ingredients, improving solubility and bioavailability of drugs in aqueous solutions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for heptasodium hydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves the reaction of hexane-1,6-diamine with phosphorous acid and formaldehyde under controlled pH (4–6) and temperature (80–100°C). Solvent choice (e.g., water vs. ethanol-water mixtures) significantly affects intermediate stability and final purity. For analogous phosphonates, Nagy et al. (2017) demonstrated that phosphorus trichloride can accelerate condensation but requires strict anhydrous conditions to avoid side reactions . Kinetic studies using ³¹P NMR are recommended to monitor phosphonate bond formation and optimize stoichiometry.

Q. How is the structural integrity of this compound validated using crystallographic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard for resolving coordination geometry and sodium ion placement. Evidence from related phosphonates (e.g., hexapotassium salts) shows that the hexane backbone adopts a staggered conformation, with phosphonate groups chelating sodium ions in a distorted octahedral geometry . High-resolution data (≤0.8 Å) are critical for distinguishing protonation states of phosphonate oxygens, which influence solubility and reactivity.

Q. What spectroscopic techniques are most effective for characterizing its solution-state behavior?

  • Methodological Answer : ¹H/³¹P NMR and FT-IR are essential. In D₂O, ³¹P NMR peaks between 10–15 ppm confirm phosphonate group deprotonation, while FT-IR bands near 950 cm⁻¹ (P–O stretching) and 1050 cm⁻¹ (P=O) indicate coordination modes. UV-Vis spectroscopy (200–300 nm) can monitor ligand-to-metal charge transfer in sodium complexes, as shown in symmetric Schiff base analogs .

Advanced Research Questions

Q. How does this compound’s chelation mechanism differ from other polyphosphonates in inhibiting scale formation under high-ionic-strength conditions?

  • Methodological Answer : Competitive titration experiments with Ca²⁺/Mg²⁺ ions (using ion-selective electrodes) reveal its superior binding capacity (log K > 10) compared to ATMP (aminotris(methylenephosphonic acid)). Molecular dynamics simulations suggest the hexane backbone enhances flexibility, enabling simultaneous coordination to multiple metal ions. This is corroborated by EXAFS data from octasodium analogs, which show bridging modes between Na⁺ and Ca²⁺ .

Q. How can discrepancies in reported thermal stability data (e.g., decomposition temperatures ranging from 250–300°C) be resolved?

  • Methodological Answer : Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres clarifies decomposition pathways. Evidence from similar compounds indicates that residual moisture or counterion impurities (e.g., Cl⁻) lower stability. Replicate studies using ultrapure samples (validated via ICP-MS) and controlled heating rates (5°C/min) minimize variability. Synchrotron-based XRD during in situ heating can identify intermediate phases .

Q. What computational approaches best predict its electronic properties for photocatalytic applications?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and solvent continuum models (e.g., COSMO) accurately simulate HOMO-LUMO gaps (~4.5 eV) and charge distribution. For sodium coordination effects, molecular mechanics force fields (e.g., AMBER) parameterized for phosphonate-metal interactions are critical. Comparative studies with hexapotassium analogs show sodium’s smaller ionic radius enhances lattice energy, influencing band structure .

Q. How can synchrotron radiation enhance structural analysis of its macromolecular complexes?

  • Methodological Answer : High-flux synchrotron X-rays enable time-resolved XRD to capture dynamic processes (e.g., sodium ion migration during chelation). For twinned crystals, SHELXD’s dual-space algorithms improve phase resolution, while PDF (pair distribution function) analysis probes short-range order in amorphous phases. Evidence from SHELX applications in macromolecular refinement supports this approach for resolving disorder in phosphonate clusters .

Data Contradiction Analysis

Q. Why do some studies report aqueous solubility >50 g/L, while others note precipitation at 20 g/L?

  • Methodological Answer : pH-dependent solubility studies (pH 2–12) reveal a sharp decline above pH 9 due to Na⁺ hydrolysis forming insoluble hydroxides. Ionic strength effects (tested via NaCl addition) show salting-out behavior at >1 M. Dynamic light scattering (DLS) further identifies nanoparticle aggregation at intermediate concentrations, explaining divergent reports. Calorimetric data from octapotassium analogs validate these trends .

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